

GSK2324 supplier and technical data sheet information

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Compound of Interest

Compound Name: GSK2324

Cat. No.: B1672370

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Application Notes and Protocols for GSK2324

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed technical information and experimental protocols for **GSK2324**, a potent and selective farnesoid X receptor (FXR) agonist. This document is intended to guide researchers in the effective use of **GSK2324** in in vitro and in vivo studies related to metabolic diseases, particularly non-alcoholic fatty liver disease (NAFLD).

Product Information

Product Name: **GSK2324**

Chemical Name: (S)-6-(4-(4-(4-((5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl)-3,5-dimethyl-1H-pyrazol-1-yl)phenyl)piperazin-1-yl)nicotinic acid

CAS Number: 1020567-30-9[1][2]

Mechanism of Action: **GSK2324** is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine.[1][3][4] FXR plays a crucial role in regulating the metabolism of bile acids, lipids, and glucose. Activation of FXR by **GSK2324** initiates a signaling cascade that leads to the modulation of target gene expression involved in these metabolic pathways.

Technical Data

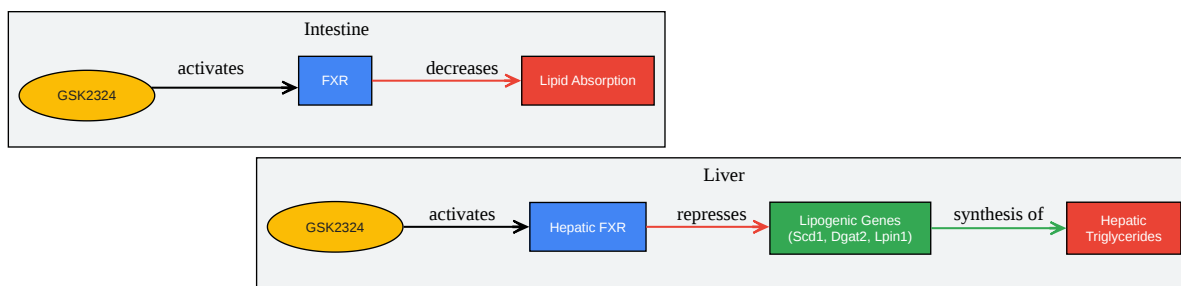
The following table summarizes the key technical specifications for **GSK2324**.

Parameter	Value	Reference
Molecular Formula	C29H22Cl2N2O4	
Molecular Weight	533.4 g/mol	
Purity	>98%	
EC50 (human FXR LBD)	50 nM	
EC50 (diabetes study)	120 nM	
Appearance	Crystalline solid, powder	N/A
Solubility	DMSO: 100 mg/mL (187.48 mM)	
Storage	Powder: -20°C for 3 years. In solvent: -80°C for 1 year.	

Signaling Pathway

GSK2324, as an FXR agonist, modulates two distinct pathways to regulate hepatic lipids, making it a promising candidate for NAFLD treatment. Firstly, hepatic FXR activation directly represses the expression of key genes involved in triglyceride synthesis. Secondly, intestinal FXR activation leads to a decrease in lipid absorption.

The diagram below illustrates the signaling cascade initiated by **GSK2324**.



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Caption: **GSK2324** activates FXR in the intestine and liver to reduce hepatic triglycerides.

Experimental Protocols

The following protocols are based on methodologies described in published research and are provided as a guide. Researchers should optimize these protocols for their specific experimental conditions.

This protocol describes a luciferase reporter gene assay to determine the agonist activity of **GSK2324** on human FXR Ligand Binding Domain (LBD) in CV-1 cells.

Materials:

- CV-1 cells (African green monkey kidney cells)
- Expression vector for human FXR LBD
- Luciferase reporter vector
- **GSK2324**
- Cell culture medium and reagents

- Luciferase assay system

Procedure:

- Culture CV-1 cells in appropriate medium until they reach 70-80% confluency.
- Co-transfect the cells with the human FXR LBD expression vector and the luciferase reporter vector using a suitable transfection reagent.
- After 24 hours of transfection, treat the cells with varying concentrations of **GSK2324** (e.g., 0.1 nM to 10 μ M). Include a vehicle control (e.g., DMSO).
- Incubate the cells for an additional 24 hours.
- Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.
- Calculate the EC₅₀ value by plotting the luciferase activity against the log of the **GSK2324** concentration.

This protocol outlines a general procedure for evaluating the efficacy of **GSK2324** in a diet-induced obese mouse model of NAFLD.

Materials:

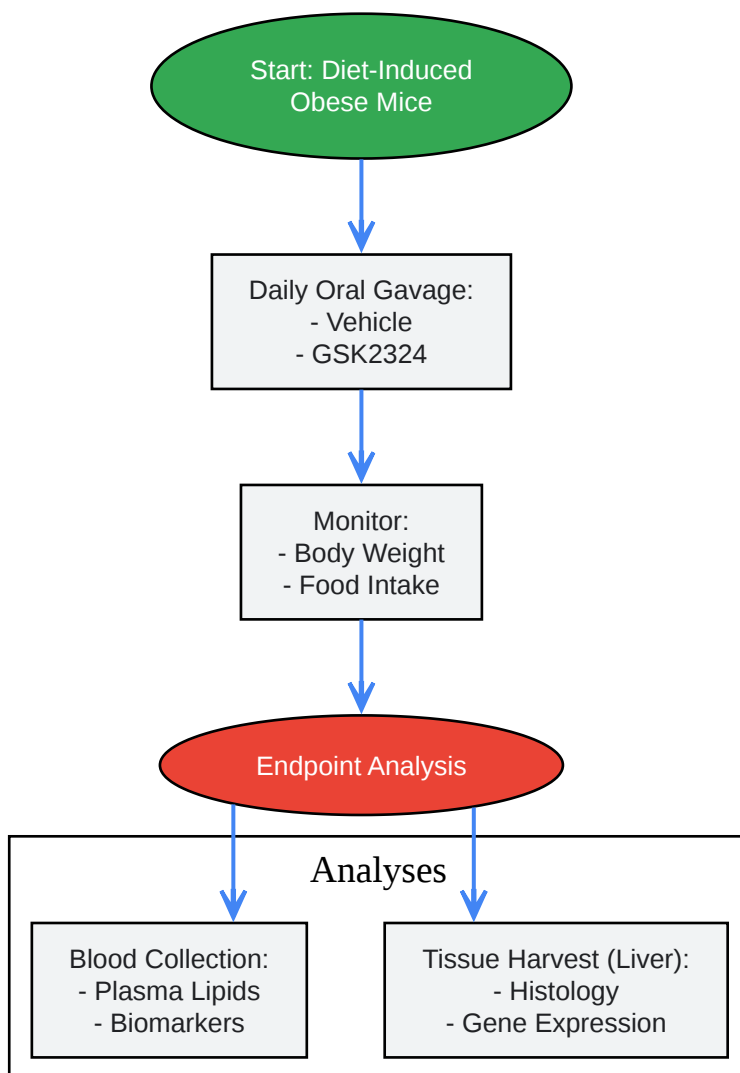
- C57BL/6 mice
- High-fat diet (HFD)
- **GSK2324**
- Vehicle solution (e.g., 0.5% methylcellulose)
- Equipment for oral gavage, blood collection, and tissue harvesting

Procedure:

- Induce obesity and NAFLD in C57BL/6 mice by feeding them a high-fat diet for a specified period (e.g., 12-16 weeks).
- Randomly assign the DIO mice to treatment groups: vehicle control and **GSK2324** (specify dose, e.g., 3-30 mg/kg).
- Administer **GSK2324** or vehicle daily via oral gavage for the duration of the study (e.g., 3 days or longer).
- Monitor body weight and food intake regularly.
- At the end of the treatment period, collect blood samples for analysis of plasma lipids and other relevant biomarkers.
- Euthanize the mice and harvest the liver and other tissues for histological analysis (e.g., H&E staining, Oil Red O staining) and gene expression analysis (e.g., qRT-PCR for FXR target genes).

Experimental Workflow

The following diagram provides a visual representation of a typical experimental workflow for evaluating **GSK2324** in a preclinical model of NAFLD.



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Caption: A typical workflow for in vivo evaluation of **GSK2324** in a mouse model.

Supplier Information

GSK2324 is available from various chemical suppliers for research purposes only and is not for human or veterinary use.

Supplier	Catalog Number
MedchemExpress	HY-113567
Tebubio	T27460
TargetMol	T27460
AbMole BioScience	M4133

Note: Availability and pricing are subject to change. Please contact the suppliers directly for current information.

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References

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